

# 2-Propylhexanal molecular weight and formula

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## Compound of Interest

Compound Name: **2-Propylhexanal**

Cat. No.: **B14687902**

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## 2-Propylhexanal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Propylhexanal**, a branched-chain aliphatic aldehyde. It details its fundamental chemical properties, outlines established synthesis and analysis protocols, and explores its potential biological activities and metabolic pathways based on current scientific understanding.

## Core Chemical and Physical Properties

**2-Propylhexanal** is an organic compound with the chemical formula C9H18O.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its molecular structure consists of a nine-carbon chain with a carbonyl group at one end and a propyl group at the second carbon position. A summary of its key quantitative data is presented in the table below.

Property	Value	Source
Molecular Formula	C9H18O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	142.24 g/mol	<a href="#">[3]</a>
Alternate Molecular Weight	142.241	<a href="#">[1]</a>
Alternate Molecular Weight	142.2386	

## Synthesis Protocols

The laboratory-scale synthesis of **2-Propylhexanal** can be accomplished through a two-step process involving a crossed aldol condensation followed by selective catalytic hydrogenation. [4] An alternative approach involves the Guerbet reaction followed by oxidation.[3]

## Synthesis via Crossed Aldol Condensation and Hydrogenation

This method first creates the intermediate 2-propyl-2-hexenal, which is then reduced to the target compound.

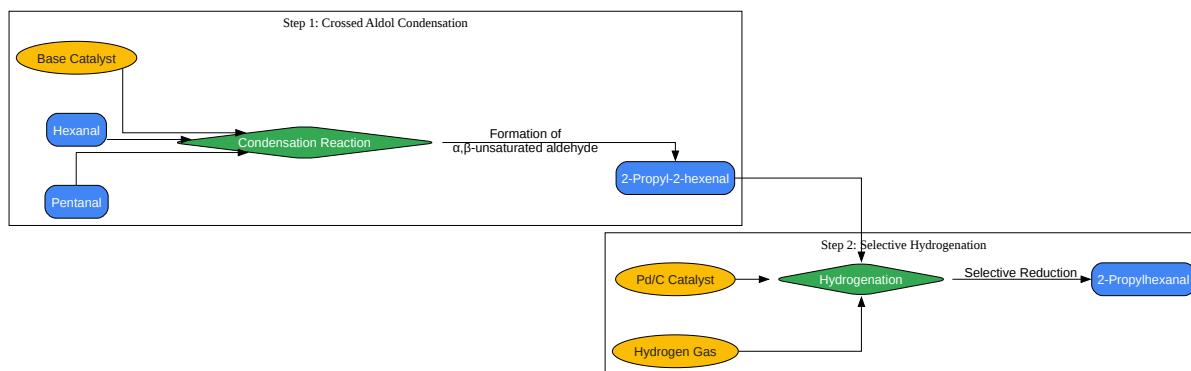
### Step 1: Crossed Aldol Condensation to form 2-Propyl-2-hexenal

- Reaction: Pentanal and hexanal undergo a crossed aldol condensation in the presence of a base catalyst. To minimize self-condensation, one aldehyde is added in a controlled manner to the reaction mixture.[4]
- Procedure:
  - In a reaction vessel, combine hexanal and a suitable solvent.
  - Slowly add pentanal to the mixture while maintaining basic conditions (e.g., using a hydroxide base).
  - After the reaction is complete, neutralize the mixture and separate the organic layer.
  - Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
  - The resulting crude 2-propyl-2-hexenal can be purified by vacuum distillation or column chromatography.[4]

### Step 2: Selective Catalytic Hydrogenation

- Reaction: The carbon-carbon double bond of 2-propyl-2-hexenal is selectively reduced using a catalyst such as palladium on carbon (Pd/C).[4]
- Procedure:

- Dissolve the purified 2-propyl-2-hexenal in a suitable solvent like ethanol in a round-bottom flask.
- Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 5% Pd/C.
- Evacuate the flask and backfill with hydrogen gas, repeating this process multiple times.
- Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, purge the flask with an inert gas and filter the mixture through Celite® to remove the catalyst.
- Remove the solvent from the filtrate via rotary evaporation to yield the crude **2-Propylhexanal**.
- If necessary, further purify the product by vacuum distillation.[\[4\]](#)



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Synthesis of **2-Propylhexanal** via Crossed Aldol Condensation and Hydrogenation.

## Analytical Protocols

Gas Chromatography (GC) is a suitable method for the analysis of **2-Propylhexanal**. A Flame Ionization Detector (FID) can be used for its high sensitivity and broad applicability to organic compounds.

## Gas Chromatography with Flame Ionization Detection (GC-FID)

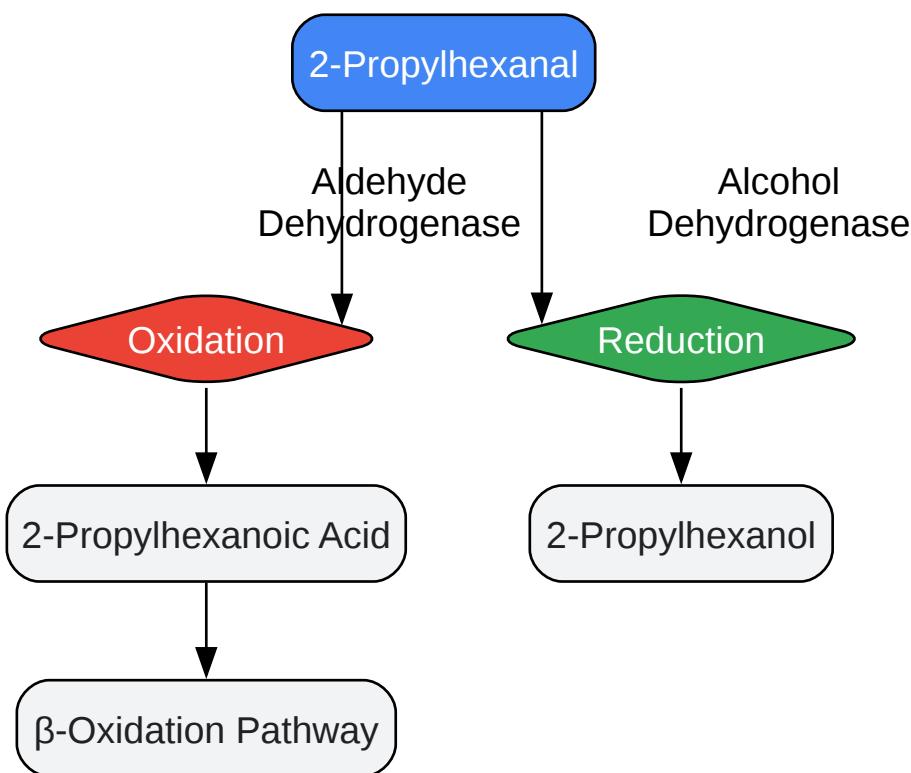
- Principle: The sample is vaporized and injected into a GC column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by the FID.
- Sample Preparation:
  - Accurately weigh or pipette a known amount of the sample into a volumetric flask.
  - Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the calibration range.
  - Filter the diluted sample through a 0.45  $\mu\text{m}$  syringe filter into a GC vial.[5]
- Instrumental Conditions (Representative):
  - Column: A base-deactivated stationary phase column is recommended to minimize peak tailing.[5]
  - Injector Temperature: 250 °C
  - Detector Temperature: 300 °C
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
  - Carrier Gas: Helium or Nitrogen
- Calibration: Prepare a series of working standards by serial dilution of a stock solution of **2-Propylhexanal** to cover the desired concentration range (e.g., 1-100  $\mu\text{g/mL}$ ).[5]

## Potential Biological Activity and Signaling Pathways

While there is a lack of specific experimental data on the biological activity of **2-Propylhexanal**, its chemical structure as a saturated aliphatic aldehyde suggests it may exhibit biological effects.[2] It is likely to be a reactive electrophile capable of interacting with biological macromolecules.[2]

## Presumed Metabolic Pathway

The metabolic fate of **2-Propylhexanal** in microorganisms is presumed to follow a pathway similar to other branched-chain aldehydes.<sup>[1]</sup> This likely involves an initial oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenases. The resulting 2-propylhexanoic acid would then likely undergo degradation through the  $\beta$ -oxidation pathway.<sup>[1]</sup> An alternative metabolic fate could be the reduction of the aldehyde to its corresponding alcohol, 2-propylhexanol, by alcohol dehydrogenases, which is a common detoxification mechanism.<sup>[1]</sup>



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Presumed Metabolic Pathways of **2-Propylhexanal**.

## In Vitro Assessment of Biological Activity

To investigate the biological activity of **2-Propylhexanal**, a series of in vitro assays would be necessary. A primary step would be to assess its cytotoxic potential.<sup>[2]</sup>

- MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells would be treated with a range of **2-Propylhexanal** concentrations to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).<sup>[2]</sup>

- LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Measuring LDH levels in the culture medium provides an indication of cytotoxicity.[2]

Should significant biological activity be observed, further experiments could elucidate the mechanism of action:

- Western Blotting: To investigate the effects on specific signaling pathways (e.g., apoptosis, inflammation), the expression levels of key proteins could be measured.[2]
- Mass Spectrometry: To identify protein targets, mass spectrometry-based proteomics could be used to detect adducts of **2-Propylhexanal** on cellular proteins.[2]
- Gene Expression Analysis: Techniques such as qPCR or RNA-seq could be used to understand the broader cellular response by analyzing changes in gene expression following treatment.[2]

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## References

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